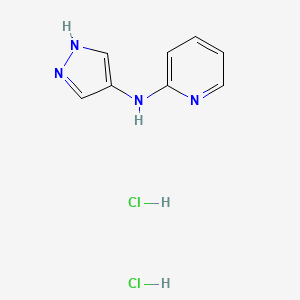

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride

Description

Propriétés

IUPAC Name |

N-(1H-pyrazol-4-yl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H,(H,9,12)(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYMDYJGGJNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where pyrazole boronic acid esters react with pyridine halides in the presence of a palladium catalyst and a base like cesium carbonate .

Industrial Production Methods

In industrial settings, the production of N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.

Applications De Recherche Scientifique

Cancer Treatment

The compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Recent studies have shown that derivatives of pyrazole, including those related to N-(1H-Pyrazol-4-yl)pyridin-2-amine, exhibit significant antiproliferative activity against various cancer cell lines. For example, one study reported a derivative that demonstrated sub-micromolar activity against 13 different cancer cell lines, indicating its promise as a selective CDK2 inhibitor for cancer therapy .

Antimicrobial Properties

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the pyrazole moiety can exhibit antibacterial and antifungal activities. The incorporation of the pyridine ring enhances these properties, making such compounds suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride has also been explored for its anti-inflammatory effects. Pyrazole compounds are known to inhibit various inflammatory pathways, suggesting that this specific compound could be beneficial in treating inflammatory diseases .

Cancer Cell Line Studies

In vitro studies have demonstrated the efficacy of N-(1H-Pyrazol-4-yl)pyridin-2-amine derivatives against specific cancer cell lines such as A172 (glioblastoma), Hs578T (breast cancer), and HepG2 (liver cancer). These studies revealed that certain derivatives could induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation .

Pharmacological Evaluations

Pharmacological evaluations have shown that N-(1H-Pyrazol-4-yl)pyridin-2-amine exhibits a favorable safety profile while maintaining potent biological activity. For instance, one study highlighted its low toxicity in normal cell lines compared to its high efficacy in cancerous cells, suggesting a promising therapeutic window for clinical applications .

Summary of Findings

Mécanisme D'action

The mechanism of action of N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular signaling pathways . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Table 1: Core Structural Features and Substituents

Key Observations :

- Heterocycle Core : The main compound uses pyridine, whereas analogs often replace it with pyrimidine (e.g., –4), altering electronic properties and binding affinity .

- Substituents : Chloro (Cl), fluoro (F), and methyl (CH₃) groups are common, influencing steric bulk and hydrophobicity. For example, compound 23 () uses Cl at pyrimidine-C5 to enhance electrophilicity .

- Salt Forms : The dihydrochloride salt improves aqueous solubility compared to free-base analogs .

Example Protocol for Pyrimidine Analogs () :

React 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine with 4-amino-1H-pyrazole.

Purify via flash chromatography (0–5% MeOH in ethyl acetate).

Yield: 13% as a yellow solid .

Physicochemical Properties

Table 2: Physical and Analytical Data

Key Insights :

- Melting Points : Pyrimidine analogs (–2) exhibit higher melting points (>245°C) than pyridine-based compounds (e.g., 104°C in ), likely due to stronger intermolecular interactions in planar pyrimidine systems .

- ¹H NMR : Pyrazole protons resonate at δ 7.6–8.6, while pyridine/pyrimidine signals appear upfield (e.g., δ 6.6–8.6) .

Stability and Reactivity Considerations

Activité Biologique

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article synthesizes current research findings, including data tables, case studies, and detailed analyses of its biological activity.

Chemical Structure and Properties

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride features a pyrazole ring and a pyridine moiety, which are critical for its biological activity. The presence of these heterocycles enhances its ability to interact with biological targets.

Research indicates that N-(1H-Pyrazol-4-yl)pyridin-2-amine derivatives exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. For example, one derivative demonstrated a value of 0.005 µM against CDK2, indicating high potency. Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines by modulating key signaling pathways related to cell proliferation and survival .

Biological Activity Overview

The biological activities of N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride can be summarized as follows:

| Activity | Value/Outcome |

|---|---|

| CDK2 Inhibition | |

| Antiproliferative Activity | GI50 = 0.127–0.560 µM across 13 cancer lines |

| Cell Cycle Arrest | S and G2/M phase arrest |

| Induction of Apoptosis | Significant increase in apoptotic cells |

Case Study 1: CDK Inhibition in Cancer Cells

A study evaluated the effects of N-(1H-Pyrazol-4-yl)pyridin-2-amine derivatives on ovarian cancer cells. The compound reduced phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest and apoptosis. The antiproliferative effects were confirmed through various assays, demonstrating its potential as a therapeutic agent for cancer treatment .

Case Study 2: FLT3 Inhibition in Leukemia

Another derivative was identified as an inhibitor of the FLT3 pathway, which is frequently mutated in acute myeloid leukemia (AML). This compound showed selective inhibition against FLT3-ITD mutations, leading to pro-apoptotic effects in leukemia cell lines. The compound's potency was assessed through apoptosis assays, revealing a dose-dependent increase in apoptotic cell populations .

Comparative Analysis with Related Compounds

The following table compares the biological activity of N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride with other related pyrazole derivatives:

| Compound | Target | Inhibition Potency (K_i) | GI50 (µM) |

|---|---|---|---|

| N-(1H-Pyrazol-4-yl)pyridin-2-aminedihydrochloride | CDK2 | 0.005 | 0.127–0.560 |

| N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-aminedihydrochloride | FLT3 | Not specified | 3.65 |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminedihydrochloride | CDK4/CDK6 | Not specified | Not specified |

Q & A

(Basic) What synthetic methodologies are commonly used to prepare N-(1H-Pyrazol-4-yl)pyridin-2-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or Mannich-type reactions. For example:

- Nucleophilic Substitution : Reacting pyrazole derivatives (e.g., 1H-pyrazol-4-amine) with halogenated pyridines (e.g., 2-chloropyridine) in polar aprotic solvents like DMSO or dichloromethane, using bases such as triethylamine to deprotonate intermediates .

- Mannich Reaction : Condensation of pyrazole-containing phenols with formaldehyde and secondary amines under controlled pH, followed by dihydrochloride salt formation via HCl treatment .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluents like ethyl acetate/hexane) ensures high purity .

(Basic) Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm) and carbon backbone. Aromatic protons in pyridine and pyrazole rings appear as distinct multiplets .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- IR Spectroscopy : Detects NH stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl .

(Advanced) How can reaction yields be optimized in nucleophilic substitution steps?

Methodological Answer:

Key factors include:

- Catalyst Systems : Copper(I) bromide or palladium catalysts enhance cross-coupling efficiency in heterocyclic systems .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, while additives like Cs₂CO₃ improve nucleophilicity .

- Temperature Control : Reflux (80–100°C) accelerates reactions but may require inert atmospheres (argon/nitrogen) to prevent oxidation .

- Stoichiometry : Excess amine (1.5–2.0 equiv) drives reactions to completion .

(Advanced) How to resolve contradictions between computational and experimental spectroscopic data?

Methodological Answer:

- Benchmark Calculations : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to predict NMR shifts. Discrepancies >0.5 ppm may indicate tautomerism or proton exchange .

- Impurity Analysis : Check for unreacted starting materials or byproducts via HPLC. For example, residual chloroacetyl chloride may quench NH signals .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) can cause peak splitting; compare with computed gas-phase models .

(Advanced) What strategies improve solubility of the dihydrochloride salt in biological assays?

Methodological Answer:

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) or add co-solvents (≤10% DMSO) to maintain solubility without denaturing proteins .

- Salt Exchange : Convert to mesylate or tartrate salts for enhanced aqueous stability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability in vivo .

(Advanced) Which catalytic systems are effective for cross-coupling reactions with this compound?

Methodological Answer:

- Buchwald-Hartwig Amination : Pd₂(dba)₃/XPhos catalysts enable C–N bond formation between pyrazole amines and aryl halides .

- Copper-Mediated Coupling : CuI/1,10-phenanthroline systems facilitate Ullmann-type reactions at lower temperatures (60–80°C) .

- Solvent Selection : DMF or 1,4-dioxane improves catalyst solubility, while TBAB (tetrabutylammonium bromide) enhances phase transfer .

(Advanced) How to address low reproducibility in scaled-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression .

- Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

- Crystallization Control : Seed crystals and gradient cooling (1°C/min) ensure uniform crystal size and purity .

(Advanced) How to design structure-activity relationship (SAR) studies for pyrazole-amine derivatives?

Methodological Answer:

- Core Modifications : Introduce substituents (e.g., methyl, chloro) at pyridine or pyrazole positions to assess steric/electronic effects .

- Biological Assays : Test in vitro enzyme inhibition (e.g., kinase assays) followed by in vivo pharmacokinetics (plasma half-life, tissue distribution) .

- Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., EGFR, COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.